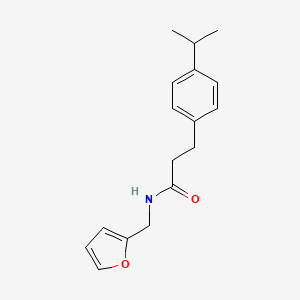![molecular formula C20H20BrN3OS B4632065 N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4632065.png)
N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea
Overview
Description
Synthesis Analysis
The synthesis of related urea derivatives often involves the reaction of amino-thiadiazole with isocyanates or a similar reactive group. For instance, 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was synthesized through the reaction of 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate, showcasing a general approach for constructing such molecules (Xin, 2006).
Molecular Structure Analysis
X-ray diffraction techniques are pivotal in determining the crystal structures of these compounds, revealing their molecular geometry and intermolecular interactions. The crystal structure of a similar compound, synthesized via a related procedure, was determined to be triclinic, with molecules nearly planar and linked by paired N-H···O hydrogen bonds into dimers, suggesting potential for specific intermolecular arrangements (Xin, 2006).
Chemical Reactions and Properties
These urea derivatives can participate in various chemical reactions, underpinning their biological activity and potential for further chemical modifications. For example, directed lithiation reactions have been employed to introduce substituents at strategic positions, allowing for the synthesis of complex molecules with desired functional groups (Smith et al., 2013).
Scientific Research Applications
Structure-based Drug Design
Research on urea derivatives has shown significant promise in the development of potent inhibitors targeting specific enzymes. For instance, N-pyrazole, N'-thiazole-ureas have been designed and synthesized as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory responses and disease states. These inhibitors have been developed through structure-based design, employing key structural elements that allow novel hydrogen bonding interactions within the enzyme's allosteric site, resulting in highly potent compounds (Matthäus Getlik et al., 2012).
Agricultural Chemistry and Plant Biology
Urea derivatives have been identified as synthetic compounds with cytokinin-like activity, significantly impacting plant growth and development. Some urea compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have shown to be effective in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation, often exceeding the activity of natural adenine compounds (A. Ricci & C. Bertoletti, 2009).
Synthetic Chemistry
The synthesis of urea derivatives involves various chemical reactions that have been optimized to be more environmentally friendly. Traditional methods relying on hazardous reagents such as phosgene have been replaced by cleaner alternatives. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the versatility of these compounds in synthetic chemistry, enabling the production of a wide range of substituted products (Keith Smith et al., 2013).
Environmental and Safety Considerations
The development of safer synthetic routes for urea derivatives is a significant focus within the field. The move towards phosgene substitutes and the use of CO and CO2 in catalytic processes exemplify the efforts to minimize the environmental impact of chemical synthesis, reducing the production of hazardous materials and maximizing energy efficiency (F. Bigi et al., 2000).
properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-20(2,3)14-10-8-13(9-11-14)17-12-26-19(23-17)24-18(25)22-16-7-5-4-6-15(16)21/h4-12H,1-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJZCSBICXJEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)
![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)


![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)